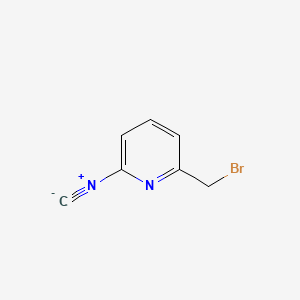

2-(Bromomethyl)-6-isocyanopyridine

Description

Established Synthetic Routes for 2-(Bromomethyl)-6-isocyanopyridine

The primary route for synthesizing this compound involves a sequence of reactions starting from a readily available pyridine (B92270) derivative. A key strategy involves the conversion of an amino group to an isocyanide, followed by the bromination of a methyl group.

The most logical and common precursor for the synthesis of this compound is 2-amino-6-methylpyridine (B158447) . This starting material possesses the necessary methyl group at the 2-position and an amino group at the 6-position, which can be chemically transformed into the target functionalities. Other potential precursors could be envisioned, but 2-amino-6-methylpyridine offers a direct and efficient pathway.

The synthesis proceeds through an intermediate, 2-formamido-6-methylpyridine , which is then dehydrated to form the isocyanide. This intermediate is crucial for the subsequent steps.

The conversion of 2-amino-6-methylpyridine to this compound can be broken down into three main steps:

Formation of the Formamide (B127407): The initial step involves the reaction of 2-amino-6-methylpyridine with a formylating agent, typically ethyl formate (B1220265) or a mixture of formic acid and acetic anhydride, to yield 2-formamido-6-methylpyridine. This reaction is generally straightforward and proceeds with high yield.

Dehydration to the Isocyanide: The subsequent step is the dehydration of the formamide intermediate to the corresponding isocyanide. A common and effective method for this transformation is the use of phosphoryl chloride (POCl₃) in the presence of a base, such as triethylamine (B128534) (Et₃N) or pyridine, in an appropriate solvent like dichloromethane (B109758) (DCM) at low temperatures. Optimization of this step involves the careful control of temperature to prevent side reactions and the slow addition of the dehydrating agent.

Bromination of the Methyl Group: The final step is the selective bromination of the methyl group at the 2-position. This is typically achieved through a radical bromination reaction using N-Bromosuccinimide (NBS) as the bromine source. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or benzene (B151609) under reflux conditions. Optimization strategies for this step focus on controlling the stoichiometry of NBS to prevent over-bromination and ensuring efficient radical initiation.

Comparative Analysis of Synthetic Efficiency and Scalability

| Step | Reagents | Typical Yield | Scalability Considerations |

| Formylation | Ethyl formate or Formic acid/Acetic anhydride | >90% | Generally scalable with good control of reaction temperature. |

| Dehydration | POCl₃, Et₃N | 60-80% | Exothermic reaction requires careful thermal management on a larger scale. The use of toxic reagents like POCl₃ may pose challenges for industrial scale-up. |

| Bromination | NBS, AIBN | 50-70% | Radical reactions can sometimes be difficult to control on a large scale. Light sensitivity and the need for efficient mixing are key factors. |

The multi-step nature of this synthesis presents challenges for scalability. Each step requires purification of the intermediate, which can lead to material loss and increased production costs. The use of hazardous reagents such as phosphoryl chloride and carbon tetrachloride also necessitates specialized equipment and handling procedures, which can impact the scalability of the process.

Derivatization Strategies for Analogous Pyridine Isocyanides

The synthetic route described for this compound can be adapted to produce a variety of analogous pyridine isocyanides. By starting with different substituted 2-aminopyridines, a range of functional groups can be introduced onto the pyridine ring.

For instance, using a substituted 2-amino-6-methylpyridine with a functional group at the 3-, 4-, or 5-position would lead to the corresponding substituted this compound. Furthermore, the nature of the group at the 2-position can be varied. Instead of a methyl group that is subsequently brominated, other alkyl or functionalized alkyl groups could be present on the starting material, allowing for the synthesis of a diverse library of pyridine isocyanides.

The choice of brominating agent can also be altered to introduce other halogens. For example, using N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS) in place of NBS could potentially lead to the corresponding chloro- or iodomethyl derivatives.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-6-isocyanopyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c1-9-7-4-2-3-6(5-8)10-7/h2-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTPBNBLSCHBAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=CC(=N1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemistry of 2 Bromomethyl 6 Isocyanopyridine

Properties and Synthesis

Based on its structure, this compound is a pyridine (B92270) ring substituted at the 2- and 6-positions with a bromomethyl (-CH₂Br) group and an isocyanide (-N≡C) group, respectively.

| Property | Value |

| Molecular Formula | C₇H₅BrN₂ |

| Molecular Weight | 197.03 g/mol |

| Key Functional Groups | Isocyanide, Bromomethyl, Pyridine |

A plausible synthetic route to this compound begins with 2,6-dimethylpyridine (B142122) (2,6-lutidine). The synthesis can be envisioned in two key steps:

Radical Bromination : The first step involves a selective monobromination of one of the methyl groups. This is typically achieved using a radical initiator and a bromine source like N-Bromosuccinimide (NBS) under UV light to yield 2-(bromomethyl)-6-methylpyridine (B1281593). sigmaaldrich.combyjus.com

Isocyanide Formation : The remaining methyl group on the 2-(bromomethyl)-6-methylpyridine intermediate must then be converted to an isocyanide. A common method for this transformation on a related compound, 2-amino-6-methylpyridine (B158447), involves diazotization followed by bromination and oxidation to get the corresponding carboxylic acid, which can then be converted to the isocyanide. google.com More directly, the conversion of a primary amine (derived from the methyl group) to an isocyanide can be achieved via the Hofmann isocyanide synthesis (using chloroform (B151607) and a strong base) or by dehydration of a corresponding formamide (B127407) using reagents like phosphorus oxychloride (POCl₃). nih.govrsc.orgwikipedia.orgbyjus.com

Anticipated Reactivity and Applications

The true synthetic utility of this compound lies in its two distinct functional groups, which can be addressed in subsequent reactions.

Isocyanide Group in MCRs : The isocyanide moiety is expected to readily participate in Passerini and Ugi reactions. Following the MCR, the resulting N-(6-(bromomethyl)pyridin-2-yl)amide would likely behave as a convertible unit, similar to its 2-bromo analog, allowing for cleavage and diversification of the product.

Bromomethyl Group for Post-MCR Modification : The bromomethyl group is a reactive electrophile, susceptible to nucleophilic substitution by a wide range of nucleophiles (e.g., amines, thiols, azides). This provides a second, orthogonal site for modification. A synthetic strategy could involve first performing a Ugi or Passerini reaction, and then using the bromomethyl handle to append another molecule or to induce a subsequent intramolecular cyclization, leading to complex heterocyclic systems.

This dual functionality makes this compound a potentially valuable building block for constructing diverse molecular libraries in drug discovery and materials science.

Reactivity Profile and Mechanistic Investigations of 2 Bromo 6 Isocyanopyridine

Role as a Universal Convertible Isocyanide

2-Bromo-6-isocyanopyridine (B2597283) has been identified as a superior convertible isocyanide due to its optimal balance of stability and synthetic efficiency. acs.orgwikipedia.orgorganic-chemistry.org It is a stable, easy-to-handle solid that is soluble in common organic solvents, making it a practical reagent in a laboratory setting. researchgate.net Its primary role is to participate in multicomponent reactions, after which the isocyanide-derived pyridyl amide can be efficiently cleaved under a variety of conditions, effectively converting the amide into other functional groups. This "convertibility" is what makes it a universal tool for diversifying molecular scaffolds. researchgate.net

Nucleophilicity and Electrophilicity of the Isocyano Group

The isocyano group (–N≡C) of 2-bromo-6-isocyanopyridine exhibits the dual electronic character typical of isocyanides, allowing it to act as both a nucleophile and an electrophile. The terminal carbon atom has a lone pair of electrons and is formally divalent, which imparts carbene-like reactivity and makes it nucleophilic. nih.gov In the context of the Ugi reaction, the isocyanide carbon attacks an electrophilic iminium ion, which is a key step in the formation of the α-adduct intermediate. nih.govwikipedia.org

This inherent nucleophilicity is sufficient for it to readily participate in multicomponent reactions. acs.orgwikipedia.org The electrophilic character of the isocyanide carbon is also crucial, particularly in the context of the initial α-addition. This dual reactivity is fundamental to its role in forming the complex scaffolds generated in multicomponent reactions.

Leaving Group Capacity of the Pyridyl Amide Moiety Under Varied Conditions

A defining feature of 2-bromo-6-isocyanopyridine as a convertible isocyanide is the excellent leaving group ability of the N-(6-bromopyridin-2-yl)amide moiety that is formed after the multicomponent reaction. acs.orgwikipedia.orgorganic-chemistry.org This amide can be cleaved under both acidic and basic conditions, allowing for the synthesis of a variety of products. researchgate.net

The efficiency of the pyridyl amide as a leaving group is attributed to the stabilization of the negative charge in the resulting 2-amino-6-bromopyridine. The charge is delocalized through the pyridine (B92270) ring and stabilized by the electron-withdrawing nature of the bromine atom and the ring nitrogen. organic-chemistry.org This stabilization facilitates the departure of the aminopyridine group upon nucleophilic attack at the amide carbonyl.

Post-MCR transformations have been demonstrated to yield a range of functionalities:

Carboxylic acids: Achieved through acidic hydrolysis. organic-chemistry.org

Esters: Formed by treating the Ugi product with an alcohol in the presence of an acid, such as acetyl chloride in methanol (B129727). researchgate.netnih.gov

Thioesters: Synthesized under specific cleavage conditions. researchgate.net

Amides: Can be produced via aminolysis. rsc.org

This versatility in cleavage conditions highlights the "universal" nature of this convertible isocyanide, as it allows for late-stage functionalization of complex molecules. researchgate.net

Detailed Mechanistic Pathways in Catalytic and Non-Catalytic Transformations

The utility of 2-bromo-6-isocyanopyridine is best illustrated by its application in classic isocyanide-based multicomponent reactions, such as the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR). wikipedia.orgresearchgate.net

Intermediate Formation and Transition State Analysis

Ugi Reaction Pathway: The Ugi reaction typically involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. The currently accepted mechanism proceeds through several key intermediates. wikipedia.orgresearchgate.net

Imine Formation: The amine and the carbonyl compound condense to form an imine, which is then protonated by the carboxylic acid to generate a reactive iminium ion.

Nucleophilic Attack: The nucleophilic carbon of 2-bromo-6-isocyanopyridine attacks the iminium ion, forming a nitrilium ion intermediate.

Acyl Transfer: The carboxylate anion then adds to the nitrilium ion, creating an α-adduct.

Mumm Rearrangement: This intermediate undergoes an irreversible intramolecular acyl transfer, known as the Mumm rearrangement, to yield the final, stable α-acylamino amide product. wikipedia.org

The irreversibility of the Mumm rearrangement is the driving force for the entire reaction sequence. wikipedia.org

A notable example is the synthesis of the potent opioid carfentanil, where 2-bromo-6-isocyanopyridine was used in a Ugi reaction with a 4-piperidone (B1582916) derivative, aniline, and propionic acid. researchgate.netnih.gov The resulting Ugi product was then converted to carfentanil in high yield. nih.gov

| Ugi Reaction for Carfentanil Synthesis | |

| Component 1 | 4-Piperidone derivative |

| Component 2 | Aniline |

| Component 3 | Propionic acid |

| Component 4 (Isocyanide) | 2-Bromo-6-isocyanopyridine |

| Post-Ugi Cleavage | Acetyl chloride in methanol |

| Final Product | Carfentanil |

Passerini Reaction Pathway: The Passerini reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide. The mechanism can be either concerted or ionic, depending on the solvent. wikipedia.orgchemistnotes.com In polar solvents, an ionic mechanism is favored, which involves the formation of a nitrilium ion intermediate similar to the Ugi reaction, followed by the addition of the carboxylate. wikipedia.org In non-polar solvents, a concerted mechanism involving a cyclic transition state is proposed. organic-chemistry.orgnih.gov

Influence of Reaction Environment (e.g., Solvent Effects, pH)

The reaction environment plays a crucial role in the efficiency of transformations involving 2-bromo-6-isocyanopyridine.

Solvent: Ugi and Passerini reactions are typically conducted in polar solvents. Polar aprotic solvents like dimethylformamide (DMF) are effective for Ugi reactions. wikipedia.org Polar protic solvents such as methanol, ethanol (B145695), and 2,2,2-trifluoroethanol (B45653) (TFE) have also been successfully employed and can enhance the reaction rates. organic-chemistry.orgnih.gov The synthesis of carfentanil, for instance, utilized TFE as the solvent for the Ugi reaction step. organic-chemistry.org

pH: The cleavage of the N-(6-bromopyridin-2-yl)amide moiety is highly dependent on pH. Acidic conditions, such as using acetyl chloride in methanol or carrying out hydrolysis with aqueous acid, are effective for converting the amide to an ester or a carboxylic acid, respectively. researchgate.netorganic-chemistry.org The leaving group is also amenable to cleavage under basic conditions, adding to the reagent's versatility. acs.orgwikipedia.org

Concentration: For Ugi reactions, high concentrations of the reactants (0.5 M to 2.0 M) generally lead to higher yields. wikipedia.org

Comparative Reactivity Studies with Other Isocyanide Building Blocks

The selection of 2-bromo-6-isocyanopyridine as a superior convertible isocyanide was the result of a comparative study of twelve different 2-isocyanopyridine (B167529) derivatives. acs.orgwikipedia.orgorganic-chemistry.org This study revealed that the nature and position of the substituent on the pyridine ring have a significant impact on the reagent's stability and the efficiency of the subsequent amide cleavage.

Applications of 2 Bromo 6 Isocyanopyridine in Multicomponent Reactions

Engagement in Passerini Three-Component Reactions

The Passerini three-component reaction (Passerini-3CR) is another fundamental isocyanide-based MCR that combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org

2-(Bromomethyl)-6-isocyanopyridine has been shown to participate in Passerini-type reactions, leading to the formation of various carboxylic amides. researchgate.net The reaction benefits from the high reactivity of the isocyanide and its compatibility with a range of aldehydes and carboxylic acids. This allows for the synthesis of a diverse array of α-acyloxy amides with potential applications in medicinal chemistry and materials science.

| Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Product |

| Various aldehydes | Various carboxylic acids | 2-Bromo-6-isocyanopyridine (B2597283) | α-Acyloxy amides |

This table illustrates the general applicability of 2-bromo-6-isocyanopyridine in the Passerini reaction.

The products of Passerini reactions often serve as valuable intermediates for subsequent chemical transformations. The α-acyloxy amide products derived from this compound can potentially undergo various post-Passerini cyclizations and rearrangements to generate more complex heterocyclic structures. The presence of the bromomethyl group on the pyridine (B92270) ring offers a handle for further functionalization or intramolecular cyclization reactions. While specific examples of post-Passerini modifications with products from this particular isocyanide are not detailed in the provided search results, the general literature on Passerini reaction products suggests a wide range of possibilities for creating molecular diversity. researchgate.net

Strategic Incorporation for Molecular Diversity and Library Generation

Research has demonstrated the broad applicability of this compound in Ugi reactions with a variety of substrates, leading to the synthesis of a library of Ugi adducts in moderate to excellent yields. organic-chemistry.org The reaction is compatible with a range of amines, aldehydes, and carboxylic acids, showcasing its robustness for diversity-oriented synthesis.

Table 1: Examples of Ugi Reaction with this compound and Various Substrates

| Amine | Aldehyde | Carboxylic Acid | Product | Yield (%) |

| Benzylamine | Isobutyraldehyde | Acetic acid | N-Benzyl-N-(1-(6-bromopyridin-2-ylamino)-2-methyl-1-oxopropan-2-yl)acetamide | 85 |

| Aniline | Benzaldehyde | Propionic acid | N-(1-(6-Bromopyridin-2-ylamino)-1-oxo-1-phenylpropan-2-yl)-N-phenylpropionamide | 78 |

| Cyclohexylamine | Cyclohexanecarboxaldehyde | Benzoic acid | N-(1-(6-Bromopyridin-2-ylamino)-1-cyclohexyl-1-oxomethan-2-yl)-N-cyclohexylbenzamide | 92 |

| Methylamine | Formaldehyde | Acetic acid | N-(1-(6-Bromopyridin-2-ylamino)-1-oxopropan-2-yl)-N-methylacetamide | 75 |

This table presents a selection of Ugi reactions showcasing the versatility of this compound with different amines, aldehydes, and carboxylic acids. The yields reported are based on isolated products. organic-chemistry.org

The true strategic advantage of using this compound lies in the post-MCR transformations of the resulting 2-pyridylamide adducts. This "convertibility" allows for the generation of a secondary library of compounds from a single set of Ugi products, significantly amplifying the molecular diversity. The 2-pyridylamide group can be selectively cleaved under acidic or basic conditions to yield various functional groups, such as carboxylic acids, esters, and thioesters. organic-chemistry.org

For instance, acidic hydrolysis of the Ugi adducts can efficiently convert the 2-pyridylamide into a carboxylic acid. This transformation is particularly valuable as it unmasks a new functional group for further derivatization, such as amide bond formation or reduction. A noteworthy application of this strategy is the efficient two-step synthesis of the potent opioid analgesic, carfentanil. organic-chemistry.orgresearchgate.net The Ugi reaction of appropriate starting materials using this compound, followed by acidic methanolysis of the resulting adduct, affords carfentanil in high yield. researchgate.net

Table 2: Post-MCR Transformations of Ugi Adducts Derived from this compound

| Ugi Adduct | Reagents and Conditions | Transformed Product | Functional Group | Yield (%) |

| N-Benzyl-N-(1-(6-bromopyridin-2-ylamino)-2-methyl-1-oxopropan-2-yl)acetamide | HCl, H₂O, heat | 2-(N-Benzylacetamido)-2-methylpropanoic acid | Carboxylic Acid | 88 |

| N-(1-(6-Bromopyridin-2-ylamino)-1-oxo-1-phenylpropan-2-yl)-N-phenylpropionamide | CH₃OH, HCl, heat | Methyl 2-(N-phenylpropionamido)-2-phenylpropanoate | Ester | 95 |

| N-(1-(6-Bromopyridin-2-ylamino)-1-cyclohexyl-1-oxomethan-2-yl)-N-cyclohexylbenzamide | NaSCH₃, CH₃OH | S-Methyl 2-(N-cyclohexylbenzamido)-2-cyclohexyl-ethanethioate | Thioester | 76 |

This table illustrates the cleavage of the 2-pyridylamide moiety from various Ugi adducts to generate different functional groups, demonstrating the "convertible" nature of this compound in library generation. organic-chemistry.org

Post Multicomponent Reaction Transformations and Cleavage Strategies

Chemoselective Cleavage of Ugi/Passerini Adducts Derived from 2-Bromo-6-isocyanopyridine (B2597283)

The N-(6-bromopyridin-2-yl) amide moiety, formed when 2-bromo-6-isocyanopyridine participates in an Ugi reaction, serves as an excellent leaving group. researchgate.net This characteristic is attributed to the charge stabilization provided by the pyridine (B92270) nitrogen. researchgate.net Consequently, the amide bond can be chemoselectively cleaved by a variety of nucleophiles under mild conditions, a process that is often challenging with standard robust amide bonds. This attribute allows for the strategic unmasking of functionality late in a synthetic sequence, providing access to diverse compound libraries. organic-chemistry.org

Acid-Mediated Amide Cleavage

The amide linkage in Ugi adducts derived from 2-bromo-6-isocyanopyridine is susceptible to cleavage under acidic conditions. This transformation is particularly useful for converting the amide into other functional groups like esters or carboxylic acids. A prominent example is the efficient, two-step synthesis of the potent opioid carfentanil. researchgate.netnih.gov In the final step, the Ugi product undergoes acidic methanolysis, where treatment with acetyl chloride in methanol (B129727) facilitates a transacylation reaction, converting the N-(6-bromopyridin-2-yl) amide into the desired methyl ester in near-quantitative yield. researchgate.netnih.gov This high-yield conversion highlights the practical utility of this cleavage strategy in complex molecule synthesis.

Base-Catalyzed Amide Cleavage

The N-(6-bromopyridin-2-yl) amide bond can also be effectively cleaved under basic conditions. This complementary reactivity allows for transformations with nucleophiles that are incompatible with acidic environments. Research has demonstrated that the resulting Ugi bis-amide moiety can be attacked by various nucleophiles under basic conditions, leading to the formation of different functional groups. nih.govcolab.ws This versatility enables the conversion of the initial Ugi adducts into a wide array of other secondary amides, esters, and thioesters, depending on the nucleophile employed. organic-chemistry.org The development of these complementary cleavage protocols enhances the role of 2-bromo-6-isocyanopyridine as a truly universal convertible isocyanide. organic-chemistry.org

Transition Metal-Catalyzed Transformations of Amide Linkage

Beyond traditional acid and base catalysis, transition metals can facilitate the cleavage and transformation of the amide linkage in these Ugi adducts. Zinc-catalyzed cleavage, for instance, has been reported for N-(3-substituted pyridin-2-yl)amide Ugi products, which are structurally analogous to those derived from 2-bromo-6-isocyanopyridine. researchgate.net In these systems, a catalyst such as Zn(OAc)₂ can activate the amide bond towards cleavage by nucleophiles like amines, alcohols, and water. researchgate.net Furthermore, palladium catalysis is widely employed in various post-Ugi transformations, including isocyanide insertion and cyclization cascades that can modify the molecular backbone. mdpi.comrsc.org While not always focused on cleaving the convertible amide itself, these metal-catalyzed methods represent a powerful tool for the extensive functionalization of Ugi products. frontiersin.org

Synthetic Utility of Cleaved Products

The primary advantage of using a convertible isocyanide like 2-bromo-6-isocyanopyridine lies in the vast synthetic potential of the products obtained after the cleavage step. The ability to unmask a reactive functional group from a stable Ugi adduct opens pathways to a multitude of molecular structures, including medicinally relevant peptidomimetics and complex heterocyclic systems.

Access to N-Substituted α-Amino Acid Amides

The Ugi four-component reaction is a cornerstone for the synthesis of α-aminoacyl amides. nih.gov When 2-bromo-6-isocyanopyridine is used, the initial product is a bis-amide. The subsequent chemoselective cleavage of the N-(6-bromopyridin-2-yl) amide releases the other, more stable amide functionality as an N-substituted α-amino acid derivative. Depending on the cleavage conditions and the nucleophile used (e.g., water, alcohol, or another amine), this process provides facile access to N-substituted α-amino acids, esters, or amides. organic-chemistry.orgd-nb.inforesearchgate.net This strategy is highly valuable for creating libraries of peptidomimetics and other complex amino acid derivatives for drug discovery and development. acs.org

Table 1: Transformation of Ugi Adducts to α-Amino Acid Derivatives

| Ugi Adduct Precursor | Cleavage Reagent/Conditions | Resulting Product Type | Yield | Reference |

|---|---|---|---|---|

| Carfentanil Precursor | Ac-Cl, MeOH | N-Substituted α-Amino Acid Ester | 98% | researchgate.netnih.gov |

| General Ugi Adduct | H₂O, Zn(OAc)₂ | N-Substituted α-Amino Acid | - | researchgate.net |

| General Ugi Adduct | R'OH, Zn(OAc)₂ | N-Substituted α-Amino Acid Ester | - | researchgate.net |

Formation of Functionalized Heterocyclic Scaffolds (e.g., quinolones)

The products resulting from the cleavage of Ugi adducts are valuable intermediates for constructing complex heterocyclic scaffolds. For example, the unmasked carboxylic acid or ester can participate in subsequent intramolecular cyclization reactions. While many post-Ugi cyclizations occur without cleaving the convertible isocyanide-derived amide, the cleavage-first strategy offers an alternative route. mdpi.com For instance, a cleaved product yielding a carboxylic acid can undergo intramolecular Friedel-Crafts-type reactions or other condensation reactions to form ring systems like quinolones, diketopiperazines, or benzodiazepines. nih.govfrontiersin.org This two-step sequence—multicomponent reaction followed by cleavage and cyclization—provides a powerful and flexible approach for the diversity-oriented synthesis of medicinally important heterocyclic compounds. researchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-(Bromomethyl)-6-isocyanopyridine |

| 2-Bromo-6-isocyanopyridine |

| Acetyl chloride |

| Carfentanil |

| Methanol |

| Zinc acetate (B1210297) (Zn(OAc)₂) |

| Quinolones |

| Diketopiperazines |

Tandem and Cascade Reaction Sequences Involving Post-Cleavage Reactivity

The strategic design of MCR products derived from 2-substituted-6-isocyanopyridines allows for the orchestration of elegant tandem and cascade reactions following the cleavage of the pyridyl amide moiety. This approach, often categorized under the broader umbrella of post-Ugi transformations, leverages the newly unmasked functionality to trigger subsequent intramolecular events, leading to the rapid construction of diverse and complex heterocyclic scaffolds. mdpi.comfrontiersin.orgnih.govnih.govpsecommunity.org

A common strategy involves the Ugi-Deprotection-Cyclization (UDC) protocol. rsc.org While not always a true cascade in the strictest sense, carefully designed substrates can undergo a cleavage-initiated cyclization in a one-pot fashion. For instance, an Ugi reaction employing a convertible isocyanide, an amine containing a protected functional group, a carbonyl compound, and a carboxylic acid can yield a linear precursor. Subsequent cleavage of the pyridyl amide can be performed concurrently with the deprotection of the other functional group, initiating an intramolecular cyclization.

Consider a hypothetical scenario where a multicomponent reaction involving this compound, an amino alcohol, an aldehyde, and a carboxylic acid yields a complex acyclic product. The cleavage of the N-(6-(bromomethyl)pyridin-2-yl)amide under specific conditions could unmask a carboxylic acid or an ester. This newly formed functional group could then be poised to react intramolecularly with the hydroxyl group, which might be liberated in the same pot or in a sequential step, to form a lactone. If other reactive moieties are present in the scaffold, this initial cyclization could trigger a cascade of further ring-forming reactions.

While specific, documented examples detailing a cascade directly initiated by the cleavage of a "this compound"-derived amide are not prevalent in the reviewed literature, the principles are well-established within the broader context of post-Ugi modifications. Research has extensively explored palladium-catalyzed, gold-catalyzed, and metal-free cyclization cascades of Ugi products. mdpi.comnih.govpsecommunity.org These often involve the reaction of functionalities, such as alkynes or halides, incorporated into the MCR components, which then participate in subsequent intramolecular bond formations.

For example, a palladium-catalyzed cascade involving a dearomatization/aza-Michael addition sequence has been reported for the synthesis of plicamine analogues from Ugi adducts. mdpi.com In this case, the initial Ugi product is designed to contain the necessary functionalities for the subsequent palladium-catalyzed intramolecular cyclization. While the trigger is not a cleavage event, it highlights the potential for designing complex, uninterrupted reaction sequences.

The following table summarizes representative post-Ugi tandem and cascade strategies that, while not directly initiated by the cleavage of a 2-pyridyl amide, illustrate the types of transformations that could be envisioned in such a system.

| Reaction Type | Catalyst/Conditions | Resulting Scaffold | Key Features | Reference |

| Dearomative Spirocarbocyclization/Diels-Alder | Gold-catalyzed, Microwave | Bridged polycyclic N-heterocycles | High diastereoselectivity, rapid reaction times. | mdpi.com |

| Deprotection/Michael Addition/Mannich Reaction | TFA-mediated, Microwave | Spiroindolines | Excellent chemo- and diastereoselectivity in a one-pot sequence. | mdpi.com |

| Ugi/Deprotection/Cyclization (UDC) | TFA/DCE | Fused benzimidazole-quinoxalinones | Efficient synthesis of polycyclic heterocycles. | rsc.org |

| Dual Cyclization via UDC and SNAr | 1. Deprotection; 2. Cs2CO3 | Oxindole- and isoquinolindione-fused benzimidazoles | Formation of two heterocyclic rings in a programmed sequence. | nih.gov |

These examples underscore the modularity and power of combining multicomponent reactions with subsequent cascade processes. The development of a true cleavage-initiated cascade using this compound or its derivatives remains a fertile ground for future research. The ability to unmask a reactive handle under specific and mild conditions, which then triggers a series of programmed intramolecular events, would represent a significant advancement in the field of diversity-oriented synthesis and the construction of complex, drug-like molecules.

Advanced Research Directions and Future Perspectives

Mechanistic Elucidation through Advanced Spectroscopic and Computational Techniques

The utility of 2-(bromomethyl)-6-isocyanopyridine in complex organic syntheses, particularly in isocyanide-based multicomponent reactions (I-MCRs) like the Ugi and Passerini reactions, is well-established. However, a deeper, quantitative understanding of the reaction mechanisms is a key area for future research. The classical mechanism for the Ugi four-component reaction (U-4CR) is understood to proceed through the formation of an imine, followed by nucleophilic attack by the isocyanide to form a highly reactive nitrilium intermediate, which is then trapped by a nucleophile (e.g., a carboxylate) and undergoes Mumm rearrangement to yield the final α-acylaminoamide product. nih.govwikipedia.orgmdpi.com It is proposed that the Ugi reaction can proceed through two competitive pathways, and the factors governing the selection of one mechanism over the other are not yet fully understood. nih.gov

Future investigations will likely focus on employing advanced techniques to elucidate these pathways with greater precision for reactions involving this compound.

Advanced Spectroscopic Methods : Real-time monitoring of reaction kinetics using in-situ spectroscopic techniques such as ReactIR (Infrared Spectroscopy) or Process NMR (Nuclear Magnetic Resonance) can provide invaluable data on the formation and consumption of intermediates. This allows for the identification of rate-limiting steps and transient species that are crucial to the reaction mechanism.

Computational Chemistry : High-level computational studies, particularly using Density Functional Theory (DFT), will be instrumental. These studies can model the reaction energy profiles, map out transition states, and explain the origins of chemo- and regioselectivity. nih.gov For this compound, computational analysis can clarify the electronic influence of the bromine substituent and the pyridine (B92270) nitrogen on the stability and reactivity of the key nitrilium intermediate. researchgate.net

Table 1: Future Mechanistic Study Approaches

| Technique | Objective | Expected Outcome | Relevant Findings |

| In-situ IR/NMR Spectroscopy | Real-time reaction monitoring | Kinetic data, identification of transient intermediates, validation of proposed pathways. | The Ugi reaction mechanism involves a key nitrilium intermediate. nih.govmdpi.com |

| Density Functional Theory (DFT) | Modeling of reaction pathways | Calculation of transition state energies, understanding of substituent electronic effects. | Computational studies can establish reaction mechanisms and origins of stereoselectivity. nih.gov |

| Isotopic Labeling Studies | Tracing atomic pathways | Unambiguous confirmation of bond-forming and breaking sequences, particularly the Mumm rearrangement. | The final step of the Ugi reaction is an irreversible Mumm rearrangement. wikipedia.org |

Development of Asymmetric Inductions and Stereocontrol Strategies

A significant frontier in the application of this compound is the development of methods for asymmetric synthesis. While I-MCRs are powerful for creating molecular diversity, controlling the stereochemistry of the products remains a formidable challenge. nih.gov The products of Ugi and Passerini reactions often contain one or more stereocenters, and achieving high diastereoselectivity or enantioselectivity is crucial for applications in medicinal chemistry and materials science.

Future research will focus on several key strategies to induce stereocontrol:

Chiral Catalysts : The use of chiral catalysts is a highly promising approach. For instance, chiral phosphoric acids have been successfully employed to catalyze enantioselective Ugi reactions, delivering products with excellent enantiomeric excess. nih.govnih.gov Future work would involve screening various chiral Brønsted and Lewis acids to find optimal catalysts for reactions involving this compound.

Chiral Auxiliaries : Attaching a chiral auxiliary to one of the starting materials (the amine or carboxylic acid component) can effectively guide the stereochemical outcome of the reaction. The auxiliary can then be cleaved to yield the desired enantiopure product.

Chiral Convertible Isocyanides : While this compound itself is achiral, the development of chiral analogues could provide a direct route to asymmetric induction. Research into isocyanides derived from chiral amino acids has shown this to be a viable strategy. nih.gov

Substrate Control : Investigating how the inherent structure of the substrates, including the unique electronic properties of the 2-bromo-6-isocyanopyridine (B2597283) scaffold, influences diastereoselectivity in reactions with chiral aldehydes or amines. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes involving this compound with modern automation and flow chemistry platforms represents a major leap forward in terms of efficiency, safety, and scalability. Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters compared to traditional batch synthesis. uc.ptcam.ac.uk

Key future developments in this area include:

Continuous Flow Synthesis : Developing a fully continuous process for both the synthesis of this compound and its subsequent use in I-MCRs. This approach minimizes the handling of potentially hazardous intermediates and allows for safe operation at elevated temperatures and pressures, often accelerating reaction rates. mdpi.com

Automated Library Synthesis : Coupling flow reactors with automated liquid handling systems to enable the high-throughput synthesis of compound libraries. By systematically varying the aldehyde, amine, and carboxylic acid components in an Ugi reaction with this compound, large and diverse libraries for drug discovery can be generated rapidly. cam.ac.uk

In-line Purification and Analysis : Integrating purification modules (e.g., scavenger resin columns, liquid-liquid separators) and analytical tools (e.g., HPLC, MS) directly into the flow path. This allows for the production of pure compounds in a fully automated "synthesis-to-analysis" sequence, dramatically reducing manual labor and accelerating discovery cycles. cam.ac.uk The Ugi reaction has already been successfully adapted to flow conditions for the synthesis of peptoid-like molecules. uc.pt

Exploration of Novel Reaction Partners and Catalytic Systems

While this compound is primarily recognized for its role in Ugi and Passerini reactions, its bifunctional nature opens the door to a much wider range of chemical transformations. acs.orgresearchgate.net Future research will undoubtedly focus on unlocking this latent potential by exploring novel reaction partners and catalytic systems.

Palladium-Catalyzed Cross-Coupling : The bromine atom on the pyridine ring is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. nobelprize.orglibretexts.orgresearchgate.net This allows the isocyanide functionality to be incorporated into complex biaryl or vinylpyridine structures. A future direction is to perform these cross-coupling reactions on the Ugi product, using the bromine as a point for late-stage functionalization.

Radical Reactions : The isocyanide group can participate in radical reactions. Research into unusual oxidative coupling reactions where the isocyano group acts as an N1 synthon points to new reactivity profiles beyond its traditional role. organic-chemistry.org

Novel Multicomponent Reactions : Moving beyond the classic Ugi and Passerini paradigms, this compound could be a key component in developing entirely new MCRs. This could involve reactions where the bromomethyl group participates in the initial bond-forming events or post-MCR cyclizations.

Alternative Catalytic Systems : While many MCRs are uncatalyzed, the use of transition metals or organocatalysts can enhance reactivity and selectivity. researchgate.net Exploring catalysis with earth-abundant metals (e.g., iron, copper) for transformations involving this isocyanide aligns with green chemistry principles and could uncover novel reaction pathways. researchgate.net

Table 2: Potential Future Reactions

| Reaction Type | Key Feature | Potential Product Class | Rationale |

| Ugi / Suzuki Sequence | Post-MCR functionalization | Highly substituted peptidomimetics | The bromo substituent allows for late-stage diversification via Pd-catalyzed coupling. nobelprize.orglibretexts.org |

| Intramolecular Cyclization | Utilization of the bromomethyl group | Fused heterocyclic systems | The reactive C-Br bond can be used to form a new ring after an initial MCR. |

| Radical Coupling | Isocyanide as N1 synthon | Nitrogen-containing heterocycles | Expands the reactivity profile of the isocyanide beyond traditional α-additions. organic-chemistry.org |

| Novel MCRs | Exploration of new component combinations | Unprecedented molecular scaffolds | The unique bifunctionality of the reagent may enable new reaction discoveries. nih.gov |

Design of New Convertible Isocyanide Analogues Based on 2-Bromo-6-isocyanopyridine Scaffold

The success of 2-bromo-6-isocyanopyridine as a "universal" convertible isocyanide stems from its optimal balance of stability, nucleophilicity, and the good leaving group ability of the resulting 2-aminopyridine (B139424) moiety after cleavage. acs.orgnih.gov This success provides a blueprint for the rational design of new analogues with tailored properties.

Future research in this area will aim to:

Tune Cleavage Conditions : By replacing the bromine with other substituents (e.g., chlorine, iodine, electron-donating/withdrawing groups), the electronic properties of the pyridine ring can be modulated. This, in turn, will alter the lability of the N-(pyridin-2-yl)amide bond in the Ugi product, allowing for the design of isocyanides that can be cleaved under a wider range of specific acidic, basic, or organometallic conditions.

Introduce Additional Functionality : Incorporating other functional groups onto the pyridine scaffold can create multifunctional reagents. For example, adding a boronic ester would create a convertible isocyanide that is also ready for subsequent Suzuki coupling, enabling even more complex and convergent synthetic strategies.

Improve Physical Properties : A significant drawback of many isocyanides is their foul odor. nih.gov Designing new analogues based on the 2-bromo-6-isocyanopyridine scaffold that are odorless or solid would be a major practical advancement, improving ease of handling and safety. The development of an odorless 4-(N-phthalimido)phenyl isonitrile serves as a proof-of-concept for this approach. nih.gov

Green Chemistry Principles in Synthetic Applications of 2-Bromo-6-isocyanopyridine

Applying the principles of green chemistry to syntheses involving this compound is a critical future objective. The goal is to design processes that are not only efficient but also minimize environmental impact and hazard.

Key green chemistry considerations for future research include:

Atom and Step Economy : Multicomponent reactions are inherently green in this regard, as they combine several molecules in a single step with high atom economy, generating minimal waste. wikipedia.orgnih.govrsc.org Future work will continue to leverage this compound in MCRs to maximize these benefits.

Use of Greener Solvents : While polar aprotic solvents are common, research into performing Ugi reactions in more environmentally benign solvents like ethanol (B145695) or water is a key goal. rsc.orgrsc.orgnih.gov Successful application in aqueous media would significantly reduce the environmental footprint of these syntheses.

Catalysis over Stoichiometric Reagents : Developing catalytic (as opposed to stoichiometric) methods for both the synthesis of the isocyanide and its subsequent reactions reduces waste and improves efficiency.

Renewable Feedstocks and Energy Efficiency : Long-term research will focus on sourcing starting materials from renewable feedstocks and designing reactions that can be run at ambient temperature and pressure, reducing energy consumption. The use of flow chemistry can contribute significantly to energy efficiency. uc.pt

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Bromomethyl)-6-isocyanopyridine, and how do reaction conditions influence yield?

The synthesis of this compound often involves halogenation and functionalization of pyridine derivatives. A reductive coupling method using nickel catalysts, as demonstrated in the synthesis of dimethylbipyridines from 2-halomethylpyridines, can be adapted . Key parameters include:

- Catalyst selection : Nickel-based catalysts (e.g., NiCl₂ with ligands) improve coupling efficiency.

- Temperature : Reactions typically proceed at 60–80°C to balance reactivity and stability of the isocyan group.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stabilization.

Yield optimization requires monitoring bromine substitution kinetics, as competing side reactions (e.g., hydrolysis of the isocyan group) may occur under prolonged heating .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR are critical for confirming bromomethyl and isocyan group positions. For example, the bromomethyl proton typically resonates at δ 4.2–4.5 ppm, while isocyan carbons appear at δ 120–125 ppm in C NMR .

- X-ray crystallography : Resolves steric effects from the bromomethyl group and confirms molecular geometry. A study on pyridinium hexafluorosilicates highlights the importance of crystallography in identifying non-covalent interactions (e.g., halogen bonding) that influence packing .

Q. How should researchers handle safety and stability concerns during storage and handling?

- Stability : The compound is sensitive to moisture due to the reactive isocyan group. Store under inert gas (argon) at –20°C.

- Decomposition pathways : Hydrolysis of the isocyan group produces toxic cyanide species; use real-time FTIR or Raman spectroscopy to monitor degradation .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic activity of this compound in cross-coupling reactions?

The bromomethyl group acts as an electrophilic site for nucleophilic attack, while the isocyan group stabilizes transition metals via π-backbonding. For example:

- Nickel catalysis : In ethylene oligomerization, Ni complexes with pyridine-based ligands exhibit enhanced activity due to ligand rigidity and electronic tuning .

- DFT studies : Theoretical modeling of ring-chain isomerization in triazolopyridines provides a framework for predicting reaction pathways and intermediates .

Q. How can researchers resolve contradictions in reported crystallographic data for pyridine derivatives?

Discrepancies in bond lengths or angles may arise from varying crystallization conditions (e.g., solvent polarity, temperature). A comparative analysis of crystallographic reports for [N,N'-Bis-(6-methylpyrid-2-ylium)-(1R,2R)-1,2-diaminocyclohexane] complexes revealed that chloroform-based crystallization minimizes lattice distortions compared to DMSO . Researchers should:

- Standardize crystallization protocols.

- Use synchrotron X-ray sources for high-resolution data.

Q. What strategies mitigate competing side reactions during functionalization of the isocyan group?

- Protection-deprotection : Temporarily protect the isocyan group with trimethylsilyl chloride to prevent unintended nucleophilic attacks.

- Kinetic control : Short reaction times (<2 hours) and low temperatures (0–5°C) suppress hydrolysis. A study on fluorobenzonitrile derivatives demonstrated that steric hindrance from ortho-substituents (e.g., bromomethyl) reduces side-product formation .

Q. How does the electronic nature of substituents influence the reactivity of this compound in organometallic complexes?

Electron-withdrawing groups (e.g., bromine) increase the electrophilicity of the pyridine ring, enhancing metal-ligand coordination. For instance:

- Ruthenium complexes : The bromomethyl group in [Ru(p-cymene)Cl₃] derivatives facilitates chloride displacement, enabling catalytic applications in oxidation reactions .

- Ligand design : Bidentate P,N ligands derived from pyridine show higher catalytic efficiency in ethylene oligomerization due to improved electron donation .

Methodological Recommendations

- Data validation : Cross-reference NMR shifts with computational simulations (e.g., Gaussian) to confirm assignments.

- Controlled experiments : Use isotopic labeling (C or N) to trace reaction pathways in mechanistic studies.

- Collaborative analysis : Partner with crystallography and computational chemistry groups to reconcile structural and theoretical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.